Dizinc;dioxido(dioxo)chromium;dihydrate

Description

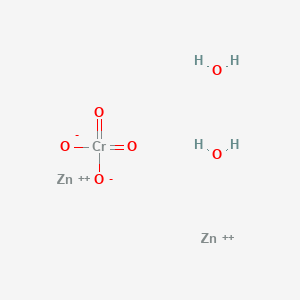

Dizinc;dioxido(dioxo)chromium;dihydrate, also known as zinc chromate dihydrate, is a chromium(VI) compound with the chemical formula ZnCrO₄·2H₂O (CAS 15930-94-6) . It consists of a zinc cation (Zn²⁺), a chromate anion (CrO₄²⁻), and two water molecules in its crystalline structure. The compound is characterized by its bright yellow color and is primarily used in industrial applications, such as corrosion-resistant coatings, pigments, and primers . Chromium(VI) compounds like this are known for their oxidative properties and toxicity, necessitating strict handling protocols .

Properties

Molecular Formula |

CrH4O6Zn2+2 |

|---|---|

Molecular Weight |

282.8 g/mol |

IUPAC Name |

dizinc;dioxido(dioxo)chromium;dihydrate |

InChI |

InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;2*+2 |

InChI Key |

JELKWQWFDKEUDA-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dizinc;dioxido(dioxo)chromium;dihydrate typically involves the reaction of zinc acetate dihydrate with chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized to ensure high yield and purity, and it often includes additional steps such as filtration, drying, and purification to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dizinc;dioxido(dioxo)chromium;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and chromium in the compound, which can participate in redox processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds of chromium, while reduction reactions may yield lower oxidation state compounds .

Scientific Research Applications

Dizinc;dioxido(dioxo)chromium;dihydrate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization processes. In biology, it has potential applications in studying the effects of metal ions on biological systems. In medicine, it is being explored for its potential antimicrobial properties and its role in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dizinc;dioxido(dioxo)chromium;dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The presence of zinc and chromium ions allows it to participate in redox reactions, which can influence cellular processes and pathways .

Comparison with Similar Compounds

The following sections compare zinc chromate dihydrate with structurally or functionally related compounds, focusing on molecular properties, toxicity, and applications.

Chromium(VI)-Containing Hydrates

Sodium Chromate Tetrahydrate (Na₂CrO₄·4H₂O)

- Molecular Formula : Na₂CrO₄·4H₂O

- CAS Number : 10034-82-9

- Molecular Weight : 234.05 g/mol

- Structure : Sodium chromate tetrahydrate features a disodium chromate core with four water molecules. Unlike zinc chromate, it is highly soluble in water.

- Toxicity: Classified as carcinogenic (Cr(VI)) with evidence of oral and inhalation toxicity in animal studies .

- Applications : Used in dye production, corrosion inhibitors, and as a laboratory reagent .

Lithium Chromate Dihydrate (Li₂CrO₄·2H₂O)

- Molecular Formula : Li₂CrO₄·2H₂O

- CAS Number : 14307-35-8

- Molecular Weight : 187.88 g/mol

- Structure : Smaller alkali metal ions (Li⁺) result in higher solubility compared to zinc chromate.

- Applications: Potential use in lithium-ion batteries and high-temperature electrolytes .

Zinc Dichromate Trihydrate (ZnCr₂O₇·3H₂O)

- Molecular Formula : ZnCr₂O₇·3H₂O

- CAS Number : 14675-41-3

- Molecular Weight : 321.38 g/mol

- Applications : Oxidizing agent in organic synthesis and pyrotechnics .

Other Metal Oxo-Salt Hydrates

Potassium Osmate Dihydrate (K₂OsO₄·2H₂O)

- Molecular Formula : K₂OsO₄·2H₂O

- CAS Number : 10022-66-9

- Structure : Features osmium in the +6 oxidation state. Unlike chromium(VI), osmium(VIII) oxides are volatile and highly toxic.

- Applications : Catalyst in asymmetric dihydroxylation reactions .

Cobalt Molybdate Hydrate (CoMoO₄·H₂O)

- Molecular Formula : CoMoO₄·H₂O

- CAS Number : 13762-11-3

- Structure : Contains cobalt(II) and molybdenum(VI), forming a mixed-metal oxide with catalytic properties.

- Applications : Electrochemical sensors and catalytic oxidation .

Data Tables

Table 1: Structural and Chemical Properties

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Water of Hydration |

|---|---|---|---|---|

| Zinc chromate dihydrate | ZnCrO₄·2H₂O | 15930-94-6 | 217.41 | 2 |

| Sodium chromate tetrahydrate | Na₂CrO₄·4H₂O | 10034-82-9 | 234.05 | 4 |

| Lithium chromate dihydrate | Li₂CrO₄·2H₂O | 14307-35-8 | 187.88 | 2 |

| Zinc dichromate trihydrate | ZnCr₂O₇·3H₂O | 14675-41-3 | 321.38 | 3 |

Table 2: Toxicity and Regulatory Status

Key Findings

Structural Differences : Zinc chromate dihydrate’s low solubility (due to Zn²⁺) contrasts with highly soluble alkali metal chromates like Na₂CrO₄·4H₂O .

Toxicity: All Cr(VI) compounds, including zinc chromate, exhibit carcinogenicity, but their bioavailability varies. For example, Cr(VI) in sodium chromate is more bioavailable than in zinc chromate .

Applications : Zinc chromate’s industrial use in coatings is declining due to toxicity, while cobalt molybdate and potassium osmate are emerging in catalysis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.